4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE
Description
Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in chemical sciences. nih.govnih.gov Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a highly attractive framework in medicinal chemistry, agrochemicals, and material science. pjoes.comtsijournals.comnih.gov The pyrazole nucleus is a key component in numerous approved pharmaceutical agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govmdpi.com The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. d-nb.info Furthermore, the versatility of the pyrazole core allows for the synthesis of fused heterocyclic systems, expanding the accessible chemical space for drug discovery and material science. tsijournals.comnih.gov
Overview of 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE as a Key Synthetic Intermediate
This compound, often used in its sulfate (B86663) salt form, is a crucial building block in organic synthesis. google.comspecialchem.com Its primary utility lies in its bifunctional nature, possessing two adjacent amino groups and a hydroxyl-functionalized ethyl substituent on the pyrazole ring. This arrangement makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds.
One of the most prominent applications of this compound is in the dye industry, particularly in oxidative hair coloring formulations. europa.euresearchgate.net It acts as a dye precursor, which, upon oxidation, reacts with a coupler to form a stable and vibrant color. researchgate.net
Beyond its role in cosmetics, this compound is a valuable starting material for the synthesis of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines. nih.govd-nb.info The diamino functionality allows for cyclization reactions with various reagents to construct the fused pyrimidine (B1678525) ring. This class of compounds is of significant interest due to its wide range of biological activities. nih.govtsijournals.com The synthesis of these complex molecules often involves multi-step reaction sequences where the pyrazole derivative is a critical starting component. nih.govd-nb.info
Table 1: Key Synthetic Intermediates and Products
| Compound Name | Role | Application Areas |
|---|---|---|
| This compound | Synthetic Intermediate | Dyes, Pharmaceuticals |
| Pyrazolo[1,5-a]pyrimidines | Fused Heterocyclic Product | Medicinal Chemistry |
| Oxidative Hair Dyes | Final Product | Cosmetics |
Current Academic Research Trajectories and Future Perspectives
Current research involving this compound is intrinsically linked to the broader exploration of pyrazole chemistry and its applications. While the compound itself is primarily viewed as a synthetic tool, its role enables significant advancements in several research areas.
A major trajectory involves the use of this diaminopyrazole to synthesize libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives for biological screening. nih.govd-nb.info Researchers are actively exploring the potential of these fused heterocycles as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov The modular nature of the synthesis, starting from intermediates like this compound, allows for the systematic modification of the molecular structure to optimize potency and selectivity.
Furthermore, the exploration of novel dye structures with enhanced properties such as lightfastness and a broader color palette continues to be an area of interest. mdpi.com The inherent reactivity of this compound makes it a candidate for the development of new chromophores.
The future perspectives for this compound are tied to the continued demand for novel heterocyclic compounds in drug discovery and materials science. As our understanding of biological pathways and material properties grows, so too will the need for versatile building blocks to construct molecules with specific functions. The ability of this compound to serve as a scaffold for creating complex, functional molecules ensures its continued relevance in the field of synthetic chemistry. The development of more efficient and sustainable synthetic routes to this and other pyrazole derivatives will also be a key area of future research. The ongoing investigation into the biological activities of pyrazole-containing compounds suggests that derivatives of this compound may hold untapped potential in the development of new therapeutic agents. pjoes.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-diaminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUTNSQYYLYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437818 | |
| Record name | 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-17-5 | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-1-ethanol, 4,5-diamino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4,5 Diamino 1 2 Hydroxyethyl Pyrazole
Conventional Synthetic Routes and Mechanistic Pathways
Conventional methods for synthesizing the 4,5-diamino-1-(2-hydroxyethyl)pyrazole core typically involve the construction of the pyrazole (B372694) ring from acyclic precursors, followed by functional group manipulations to introduce the two amino groups. These routes often rely on well-established cyclocondensation reactions.
Synthesis via Ethyl (Ethoxymethylene)cyanoacetate and 2-Hydroxyethylhydrazine (B31387)
A prevalent and well-documented method for constructing the pyrazole ring is the reaction between ethyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine. google.com This reaction serves as the foundational step in a multi-step sequence leading to the target compound.
The mechanism begins with the nucleophilic attack of the substituted hydrazine (B178648) onto the electron-deficient double bond of the ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of an ethanol (B145695) molecule and subsequent intramolecular cyclization. The final step of this initial phase is tautomerization, which results in the formation of the stable, aromatic pyrazole ring. The product of this initial reaction is 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole, a key intermediate for further functionalization. google.com
Table 1: Key Reactants for Pyrazole Ring Formation
| Reactant | Role |
|---|---|
| Ethyl (ethoxymethylene)cyanoacetate | Three-carbon electrophilic building block |
Preparation from Diethyl Ethoxymethylenemalonate
An analogous route employs diethyl ethoxymethylenemalonate (DEEM) as the starting electrophile. The reaction with hydrazines is a classical method for pyrazole synthesis. researchgate.net When reacted with 2-hydroxyethylhydrazine, the process follows a similar mechanistic pathway involving nucleophilic addition, elimination of ethanol, and cyclization. However, using DEEM results in a pyrazole ring substituted with carboxylate groups at both the 3- and 5-positions. To arrive at the target 4,5-diamino pyrazole, this intermediate would require a more complex series of transformations, including hydrolysis, decarboxylation, and the introduction of amino groups, making this route more laborious than starting with cyanoacetate (B8463686) derivatives.
Utilization of 2-Cyano-3-ethoxy Ethyl Acrylate (B77674) as a Starting Material
2-Cyano-3-ethoxy ethyl acrylate represents another variation of the A-B, or three-carbon-plus-hydrazine, synthetic strategy. Its chemical structure is highly similar to ethyl (ethoxymethylene)cyanoacetate, and it reacts with 2-hydroxyethylhydrazine in an almost identical fashion. The reaction proceeds via a cyclocondensation mechanism to yield the same critical intermediate, 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole. This underscores a common theme in pyrazole synthesis where different, but structurally related, electrophilic precursors can be used to achieve the same heterocyclic core. google.com
Multi-Step Approaches Involving Intermediate Pyrazole Derivatives
The synthesis of this compound is fundamentally a multi-step process, typically commencing from the intermediate 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole. google.comgoogle.com A common and extensively described pathway involves several distinct chemical transformations. google.com
The typical synthetic sequence is as follows:
Saponification: The 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole intermediate is first hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide), to convert the ethoxycarbonyl group into a carboxylic acid, yielding 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole. google.com
Decarboxylation: The resulting carboxylic acid is then heated to induce thermal decarboxylation, where the carboxyl group is eliminated as carbon dioxide. This step produces 5-amino-1-(2'-hydroxyethyl)pyrazole. google.com
Nitrosation: To introduce a functional group at the 4-position, the 5-amino-1-(2'-hydroxyethyl)pyrazole is subjected to nitrosation, typically using a nitrite (B80452) salt under acidic conditions. This electrophilic substitution reaction installs a nitroso group (-NO) onto the C4 position of the pyrazole ring, forming 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole. google.com
Reduction: In the final step, the nitroso group is reduced to a primary amino group (-NH2). This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon. This reduction yields the final product, this compound. google.com
Table 2: Summary of Multi-Step Synthesis
| Step | Reaction Type | Intermediate Product |
|---|---|---|
| 1 | Hydrolysis (Saponification) | 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole |
| 2 | Thermal Decarboxylation | 5-amino-1-(2'-hydroxyethyl)pyrazole |
| 3 | Electrophilic Nitrosation | 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole |
Optimized and Streamlined Synthetic Protocols
Decarboxylation-Free Synthetic Strategies
A key drawback of the conventional route is the necessity of introducing a carboxyl group only to subsequently remove it via decarboxylation. Decarboxylation-free strategies circumvent this by building the pyrazole ring with the desired substitution pattern already in place or by using alternative functional group introductions. google.com
One such strategy begins with a pre-functionalized pyrazole, such as 3,5-dibromo-4-nitropyrazole. google.comgoogleapis.com The synthesis proceeds through the following steps:
N-Alkylation: The pyrazole nitrogen is first alkylated with a suitable 2-hydroxyethyl source to install the N1-substituent.
Nucleophilic Aromatic Substitution: One of the bromine atoms (typically at the 5-position) is replaced with an amino group via nucleophilic substitution.
Reduction: The nitro group at the 4-position is then reduced to an amino group, often through catalytic hydrogenation.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl (ethoxymethylene)cyanoacetate |
| 2-Hydroxyethylhydrazine |
| Ethanol |
| 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole |
| Diethyl ethoxymethylenemalonate |
| 2-Cyano-3-ethoxy ethyl acrylate |
| Sodium hydroxide |
| 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole |
| Carbon dioxide |
| 5-amino-1-(2'-hydroxyethyl)pyrazole |
| 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole |
| Palladium on carbon |
| 3,5-dibromo-4-nitropyrazole |
Enhanced Reaction Conditions for Improved Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Research has shown that precise control over temperature, pressure, and reaction time are key factors in the hydrogenation of the precursor, 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole.
A patented process details a hydrogenation step performed at temperatures between 25-40°C and a hydrogen pressure of approximately 41.4 barg (600 psig). google.com These conditions, maintained for about 6 hours, facilitate the efficient reduction of the nitroso group to an amino group. Following the reaction, cooling the mixture to 0-5°C and adding sulfuric acid induces the crystallization of the product as a sulfuric acid salt, achieving a notable yield of 71.5%. google.com
Further enhancements in synthetic protocols for pyrazole derivatives in general involve the use of microwave irradiation and solvent-free conditions. researchgate.net These techniques can significantly reduce reaction times and often lead to higher yields compared to conventional heating methods. researchgate.net While specific data for this compound is limited in this context, the principles of green chemistry suggest these as promising areas for further optimization.
| Parameter | Value | Purpose | Outcome |
|---|---|---|---|
| Precursor | 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole | Starting material for reduction | - |
| Temperature | 25-40°C | Control reaction rate and selectivity | Efficient reduction of nitroso group |
| Hydrogen Pressure | ~41.4 barg (600 psig) | Provide reducing agent | Complete conversion |
| Reaction Time | ~6 hours | Ensure reaction completion | - |
| Crystallization | Cooling to 0-5°C with H₂SO₄ addition | Isolation of product as a salt | Yield of 71.5% |
Innovations in Reaction Cascade Design
Reaction cascades, or domino reactions, offer significant advantages in organic synthesis by combining multiple transformations into a single, one-pot procedure. This approach enhances efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. For the synthesis of pyrazole derivatives, cascade reactions have been developed that construct the heterocyclic core and introduce functional groups in a sequential manner.
While a specific cascade reaction for the direct synthesis of this compound is not prominently detailed in available literature, related pyrazole syntheses showcase the potential of this methodology. For instance, cascade annulation reactions have been used to create complex pyranopyrazole scaffolds with high diastereoselectivity. rsc.org Another approach involves a copper-catalyzed cascade reaction of α-diazocarbonyl compounds to produce functionalized pyrazolyl aliphatic sulfonyl fluorides. nih.gov These examples demonstrate the power of cascade reactions to build complex molecular architectures efficiently, a principle that could be applied to streamline the synthesis of this compound.
Catalytic Systems Employed in Pyrazole Synthesis
Catalysis is fundamental to the modern synthesis of pyrazoles, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. A variety of catalytic systems, including those based on noble metals like palladium and more common metals like nickel, have been employed.
Palladium-Based Catalysis
Palladium catalysts are highly effective for the synthesis of this compound, particularly in the crucial hydrogenation step. A common catalyst is 5% palladium on activated carbon (Pd/C). google.com This heterogeneous catalyst is favored for its high activity and the ease with which it can be removed from the reaction mixture by filtration. google.comgoogle.com
In a typical procedure, the precursor, 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole, is hydrogenated in a methanol (B129727) solution in the presence of the Pd/C catalyst. google.com The catalyst facilitates the reduction of the nitroso group to an amino group, yielding the desired product. The efficiency of palladium catalysts also extends to various C-H activation and cross-coupling reactions, allowing for the direct arylation of pyrazole rings, which is a powerful tool for creating diverse pyrazole derivatives. researchgate.netnih.gov
Raney Nickel Catalysis
Raney Nickel, a fine-grained, porous nickel alloy, is a versatile and cost-effective catalyst used in numerous industrial hydrogenation processes. wikipedia.org It is known for its high catalytic activity at room temperature and is used for the reduction of a wide array of functional groups, including nitro groups, alkenes, and nitriles. wikipedia.org
In the context of pyrazole synthesis, Raney Nickel is particularly effective for reductive cleavage and desulfurization reactions. wikipedia.orgacs.org For instance, it has been used to cleave the pyrazole ring in fused pyrazolo[3,4-b]-pyridines to synthesize 2-aminonicotinamides. acs.org While direct application in the final hydrogenation step for this compound is less documented than palladium, its proven efficacy in reducing nitro and nitroso functionalities makes it a viable and economical alternative. researchgate.net Heterogeneous nickel-based catalysts have also been successfully used in one-pot, multi-component reactions to synthesize various pyrazole derivatives. researchgate.netmdpi.com
Other Heterogeneous and Homogeneous Catalytic Systems
Beyond palladium and nickel, a diverse range of other catalytic systems have been developed for pyrazole synthesis. These can be broadly categorized as heterogeneous and homogeneous systems.
Heterogeneous catalysts are prized for their ease of separation and reusability. nih.govukzn.ac.za Examples include:
Metal-Organic Frameworks (MOFs): These materials offer ordered crystalline structures with abundant catalytic sites. researchgate.net
Nano-catalysts: Systems like nano-ZnO and magnetic nanoparticles (e.g., SrFe₁₂O₁₉) have been used to catalyze pyrazole synthesis, often under green conditions like aqueous media or solvent-free reactions. nih.govrsc.orgnih.gov
Acidic Resins: Amberlyst-70, a solid acid catalyst, has been used for the condensation of 1,3-diketones with hydrazines in water. mdpi.com
Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity. nih.gov However, their separation from the product can be challenging. nih.govresearchgate.net Examples include:
Metal Salts and Complexes: Copper, rhodium, and silver salts have been used to catalyze various cyclization and cycloaddition reactions to form pyrazole rings. nih.govmdpi.comnih.gov
Iodine-Mediated Systems: Molecular iodine can act as a dual Lewis acid and oxidant to promote cascade reactions for pyrazole synthesis without the need for transition metals. rsc.orgmdpi.com
| Catalyst Type | Specific Example(s) | Key Application/Reaction | Advantages | Reference |
|---|---|---|---|---|
| Palladium-Based | 5% Pd/C | Hydrogenation of nitroso groups | High activity, easy separation | google.com |
| Raney Nickel | Raney Ni | Reduction of functional groups, desulfurization | Cost-effective, high activity at RT | wikipedia.org |
| Other Heterogeneous | Nano-ZnO, SrFe₁₂O₁₉ | Condensation/Cyclization reactions | Green conditions, reusability | rsc.orgnih.gov |
| Amberlyst-70 | Condensation of diketones and hydrazines | Eco-friendly (aqueous media), recyclable | mdpi.com | |
| Metal-Organic Frameworks (MOFs) | General pyrazole synthesis | Ordered catalytic sites, high efficiency | researchgate.net | |
| Homogeneous | Cu, Rh, Ag salts | Cycloaddition, addition-cyclization | High selectivity and activity | nih.govmdpi.comnih.gov |
| Molecular Iodine | Metal-free cascade reactions | Acts as Lewis acid and oxidant | rsc.orgmdpi.com |
Solvent Systems and Their Influence on Synthetic Efficiency
The choice of solvent is a critical parameter in the synthesis of this compound and other pyrazole derivatives, as it can significantly impact reaction rates, yields, and even reaction pathways.
In the patented synthesis of this compound, an alkanol, specifically methanol, is used as the solvent for the hydrogenation of the 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole precursor. google.com Methanol is effective at dissolving the starting material and the resulting product, facilitating a homogeneous reaction environment for the heterogeneous Pd/C catalyst. The final product salt is then crystallized from this methanol solution. google.com
General studies on pyrazole synthesis highlight the broad range of solvents employed, including ethanol, N,N-dimethylacetamide, and various "green" solvents. mdpi.comtandfonline.com The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants and catalysts, stabilize transition states, and affect the regioselectivity of reactions. nih.gov Increasingly, solvent-free reactions or the use of environmentally benign solvents like water or ethanol are being explored to align with the principles of green chemistry. tandfonline.comjetir.org For instance, some multicomponent reactions to form pyrazoles proceed efficiently under solvent-free conditions, reducing environmental impact and simplifying product work-up. rsc.orgtandfonline.com
Chemical Transformations and Derivatization Chemistry of 4,5 Diamino 1 2 Hydroxyethyl Pyrazole
Oxidative Reactions and Product Formation
Oxidative processes are central to the primary application of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, particularly in the formation of hair dyes. europa.euspecialchem.com When used as a hair dye precursor, it undergoes oxidation in the presence of an oxidizing agent, typically hydrogen peroxide, to form reactive intermediates that subsequently combine with other molecules to produce stable colorants. researchgate.netcir-safety.org The metabolism of the sulfate (B86663) salt of this compound also involves oxidative reactions within the body. europa.eu
The oxidation of the amino groups on the pyrazole (B372694) ring often proceeds through a single-electron transfer (SET) process. nih.gov In reactions catalyzed by metal ions like copper(I), the catalyst can induce the formation of free radicals from peroxides. The resulting copper(II) species then oxidizes the arylamino group into an arylamino radical cation via this SET mechanism. nih.gov This initial oxidation is a critical step, generating a highly reactive species that can undergo further reactions. A proposed mechanism involves the single-electron oxidation of the pyrazol-5-amine, mediated by an oxidizing system, which results in the formation of a radical cation. nih.gov This intermediate is a key precursor to the subsequent coupling and color-forming reactions.
In its principal application, this compound functions as an oxidative hair dye precursor, also known as a primary intermediate. cir-safety.orggoogle.com The oxidation process, typically initiated by hydrogen peroxide, converts the relatively stable diamino pyrazole into highly reactive intermediates, such as p-benzoquinone diimines. researchgate.net These intermediates are too unstable to be isolated but react rapidly with other compounds present in the formulation, known as couplers or coupling agents. researchgate.neteuropa.eu
This coupling reaction between the oxidized primary intermediate and a coupler forms the final dye molecule, which can be a dinuclear, trinuclear, or polynuclear colorant. researchgate.net The specific color produced depends on the chemical structures of both the primary intermediate and the coupler used. google.com Studies have shown that the reaction products of this oxidative coupling are predictable based on reaction kinetics, with the fastest coupling reactions dominating the chemistry within the hair dye formulation. researchgate.neteuropa.eu
| Coupler Name | Resulting Color Range (General) |
|---|---|
| 2-Methylresorcinol | Browns, Reds |
| 4-Amino-2-hydroxytoluene | Reds, Violets |
| p-Toluenediamine | Browns, Blacks |
| Resorcinol | Greenish Browns |
| 3-Aminophenol | Reds, Violets |
| 5-Amino-2-methylphenol | Reds, Oranges |
Reductive Transformations and Synthesis of Reduced Derivatives
Reductive transformations are primarily employed in the synthesis of this compound itself from its nitro or nitroso precursors. A common synthetic route involves the catalytic reduction of a nitroso group at the 4-position of the pyrazole ring. google.com
For instance, 5-amino-1-(2'-hydroxyethyl)-4-nitroso-pyrazole can be hydrogenated to yield the final 4,5-diamino product. google.com This process typically utilizes a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. cir-safety.orggoogle.com The reaction effectively reduces the nitroso group (-N=O) to a primary amino group (-NH2), completing the synthesis of the diamino pyrazole. google.com This hydrogenation is a crucial step that converts the intermediate into the desired final product. google.com
| Starting Material | Reducing Agent/Catalyst | Product | Reaction Type |
|---|---|---|---|
| 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | This compound | Catalytic Hydrogenation |
| 5-Amino-3-bromo-4-nitropyrazole derivative | Hydrogen (H₂) / Catalyst | This compound | Catalytic Hydrogenation / Debromination |
Nucleophilic Substitution Reactions of Amino Groups
The two primary amino groups of this compound are nucleophilic centers, capable of reacting with a variety of electrophilic reagents. The nucleophilicity of these groups allows for the synthesis of a wide range of derivatives through substitution reactions. The amino group at the 5-position is generally considered to be more nucleophilic than the one at the 4-position, which can lead to regioselectivity in certain reactions.
These amino groups can react with acylating agents like ethyl chloroformate or with aldehydes and ketones to form Schiff bases. researchgate.net Such reactions are fundamental in building more complex heterocyclic systems fused to the pyrazole ring. For example, the reaction of 4,5-diaminopyrazoles with reagents like glyoxal (B1671930) can lead to the formation of fused imidazo[4,5-c]pyrazole (B1259334) systems. researchgate.net These transformations highlight the utility of the amino groups as handles for further molecular elaboration.
Coupling Reactions for Extended Molecular Architectures
The amino functionalities of this compound serve as reactive sites for various coupling reactions, enabling the construction of larger, more complex molecular structures. These reactions are pivotal for creating compounds with specific electronic or biological properties, including the synthesis of potent azo dyes.
One of the most significant coupling reactions involving aromatic amines is the formation of diazonium salts, followed by azo coupling. One of the primary amino groups of this compound can be converted into a diazonium salt (-N₂⁺) through treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures. tu-clausthal.deresearchgate.net
The resulting pyrazolyldiazonium salt is an electrophilic species that can react with electron-rich aromatic compounds (coupling components), such as phenols, anilines, or active methylene (B1212753) compounds, to form highly colored azo compounds. tu-clausthal.deresearchgate.netresearchgate.net This reaction, known as diazo coupling, creates an azo bridge (-N=N-) linking the pyrazole ring to another molecular fragment, forming an extended conjugated system responsible for the intense color of azo dyes. nih.gov The specific coupling partner determines the final color and properties of the resulting dye. researchgate.net
| Class of Coupling Component | Specific Example |
|---|---|
| Active Methylene Compounds | Ethyl cyanoacetate (B8463686) |
| Naphthols | 2-Naphthol |
| Aromatic Amines | N,N-Dimethylaniline |
| Phenols | Resorcinol |
Condensation Reactions with Carbonyl Compounds
The strategic placement of two amino groups on adjacent carbon atoms at positions 4 and 5 of the pyrazole ring makes this compound a versatile building block for the synthesis of a variety of fused heterocyclic systems through condensation reactions with carbonyl compounds. These reactions are fundamental in the development of novel dyes, particularly for applications in hair coloring.
A significant application of this diaminopyrazole is in the formation of pyrazolo[3,4-b]quinoxalines. For instance, its reaction with 1,4-naphthoquinone (B94277) leads to the creation of a yellow-green dye, a process that is efficiently utilized in the formulation of vibrant hair dyes. The reaction of 4,5-diaminopyrazole derivatives with chalcones (α,β-unsaturated ketones) can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net The initial step is believed to be the condensation between the more nucleophilic amino group at the C-4 position and the carbonyl group of the chalcone, followed by a Michael addition involving the C-5 amino group. researchgate.net
The condensation with various aldehydes and ketones opens pathways to a diverse range of heterocyclic structures. For example, reacting 4,5-diaminopyrazoles with glyoxal in methanol (B129727) has been shown to yield pyrazolo[2,3-d]pyridazine derivatives. researchgate.net Furthermore, the reaction with 2,4-pentanedione can produce pyrazolo[1,5-a]pyrimidines. nih.gov The specific products of these condensation reactions are contingent on the structure of the carbonyl compound and the chosen reaction conditions.
In the context of hair dye development, these condensation reactions are paramount. The resulting fused heterocyclic compounds often possess strong chromophoric properties, enabling the creation of a wide spectrum of colors, including yellows, reds, and blues. The final color is influenced by the substituents present on the carbonyl-containing reactant and any subsequent chemical modifications.
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Carbonyl Compound | Resulting Heterocyclic System | Application/Significance |
| 1,4-Naphthoquinone | Pyrazolo[3,4-b]quinoxaline | Yellow-green hair dye |
| Chalcones (α,β-unsaturated ketones) | Pyrazolo[1,5-a]pyrimidine (B1248293) | Synthesis of complex heterocyclic structures researchgate.net |
| Glyoxal | Pyrazolo[2,3-d]pyridazine | Formation of fused bicyclic systems researchgate.net |
| 2,4-Pentanedione | Pyrazolo[1,5-a]pyrimidine | Creation of dye precursors nih.gov |
Functionalization and Derivatization at the Hydroxyethyl (B10761427) Moiety
The N1-hydroxyethyl group of this compound provides a reactive site for a variety of functionalization and derivatization reactions. These modifications are crucial for tailoring the molecule's properties, such as its solubility, its ability to bind to hair keratin (B1170402) (substantivity), and its color characteristics.
Esterification of the hydroxyl group is a common method to introduce new functionalities. For instance, reacting the molecule with fatty acid chlorides can yield esters with enhanced substantivity to hair fibers, contributing to longer-lasting hair color.
Etherification is another strategy to modify the hydroxyethyl side chain. Reaction with alkyl halides in the presence of a base can form alkyl ethers, which can alter the molecule's solubility and its interactions within a formulation.
Oxidation of the primary alcohol to a carboxylic acid creates a new functional group for further derivatization. This carboxylic acid can then be coupled with various amines or alcohols to form amides or esters, respectively, allowing for the attachment of a wide array of functional groups to fine-tune the molecule's properties.
Table 2: Functionalization Reactions at the Hydroxyethyl Moiety
| Reaction Type | Reagents | Resulting Functional Group | Impact on Molecular Properties |
| Esterification | Fatty Acid Chlorides | Ester | Increased substantivity to hair |
| Etherification | Alkyl Halides, Base | Ether | Altered solubility |
| Oxidation | Oxidizing Agents | Carboxylic Acid | Provides a site for further coupling reactions |
Reactivity of the Pyrazole Ring System
The pyrazole ring in this compound is an electron-rich aromatic system, rendering it susceptible to electrophilic substitution. The two amino groups act as powerful activating groups, directing incoming electrophiles to specific positions on the ring.
Electrophilic Substitution: Reactions such as halogenation and nitration are directed primarily to the C-3 position of the pyrazole ring. The strong electron-donating nature of the adjacent amino groups increases the electron density at this position, making it the most favorable site for electrophilic attack. In general, electrophilic substitution on the pyrazole ring, such as nitration and sulfonation, typically occurs at the C-4 position. scribd.com However, the presence of the two activating amino groups in the subject compound alters this directing effect.
Reactions of the Amino Groups: The amino groups themselves are reactive centers. A key reaction is diazotization, where one or both amino groups are converted to diazonium salts. unb.canih.gov These salts can then be coupled with a variety of aromatic compounds (couplers) to form azo dyes. nih.govjbiochemtech.comekb.eg This diazotization-coupling sequence is a cornerstone of synthetic dye chemistry and is extensively used to produce a vast range of colors for hair dyes and other applications. nih.govekb.eg While aryl amines typically yield diazonium salts upon nitrosation, N-nitrosation of the pyrazole ring itself is not expected to form N-nitrosamines; instead, C-nitrosation may occur on a carbon atom of the aromatic ring. cir-safety.org
The pyrazole ring, being electron-rich, is generally less reactive towards nucleophilic substitution compared to its reactivity with electrophiles. The electron density of the pyrazole ring is decreased by the additional nitrogen atom compared to pyrrole, making it less reactive toward electrophilic aromatic substitution than pyrrole, but more reactive than benzene. imperial.ac.uk
Table 3: Reactivity of the Pyrazole Ring System
| Reaction Type | Reagents | Position of Reaction | Product Type |
| Electrophilic Substitution (e.g., Halogenation, Nitration) | Electrophiles (e.g., Br₂, HNO₃) | C-3 | 3-Substituted pyrazole derivatives |
| Diazotization and Azo Coupling | Nitrous Acid, Aromatic Couplers | C-4 and/or C-5 Amino Groups | Azo dyes nih.govjbiochemtech.comekb.eg |
Strategic Utility As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Diverse Pyrazole (B372694) Derivatives
4,5-Diamino-1-(2-hydroxyethyl)pyrazole serves as a foundational molecule for the creation of a multitude of other pyrazole derivatives. google.commdpi.com The synthesis of the parent compound itself is a multi-step process that highlights its role as a key intermediate. An improved process for its preparation starts with an alkyl (alkoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine (B31387). google.comgoogle.com This reaction proceeds through several intermediate pyrazole derivatives, demonstrating the step-wise construction of the target molecule. google.com
A common synthetic route involves the following sequence of intermediates:
5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I)
5-amino-4-carboxyl-1-(2'-hydroxyethyl)pyrazole (II)
5-amino-1-(2'-hydroxyethyl)pyrazole (III)
5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV)
The final step is typically a hydrogenation reaction to reduce the nitroso group, yielding the desired 4,5-diamino-1-(2'-hydroxyethyl)pyrazole. google.comgoogle.com The resulting diamino-pyrazole can then be used to synthesize other compounds or converted into a more stable acid addition salt, such as the sulfate (B86663) salt, by reacting it with an inorganic acid like sulfuric acid. google.com The versatility of pyrazoles as a chemical class makes them valuable frameworks in medicinal chemistry and materials science. mdpi.comnih.gov
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Compound Name | Role in Synthesis |
|---|---|
| 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole | Initial cyclized product |
| 5-amino-4-carboxyl-1-(2'-hydroxyethyl)pyrazole | Product of saponification |
| 5-amino-1-(2'-hydroxyethyl)pyrazole | Product of decarboxylation |
| 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole | Product of nitrosation |
| 4,5-diamino-1-(2'-hydroxyethyl)pyrazole | Final product via reduction |
Intermediate in the Formation of Fused Heterocyclic Ring Systems
The adjacent amino groups in this compound make it an ideal precursor for the synthesis of fused heterocyclic ring systems. These systems are formed by constructing a new ring that shares one or more atoms with the original pyrazole ring. Such bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
The vicinal diamine arrangement allows for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyrazines. google.com For instance, the reaction of a 4,5-diamino-1-substituted pyrazole with a suitable dicarbonyl compound can lead to the formation of a 1,5-disubstituted-1H-pyrazolo-(3,4-b)-pyrazine. google.com The general reactivity of 5-aminopyrazoles with various reagents to form fused systems like pyrazolopyridines and pyrazolopyrimidines is well-documented, indicating the potential of this compound to participate in similar transformations. nih.govfrontiersin.org The synthesis of these complex scaffolds often involves cascade reactions or multi-component reactions where the aminopyrazole acts as a key nucleophilic component. frontiersin.orgresearchgate.net
Role in the Synthesis of Chromophores and Colorant Chemistry
One of the most prominent and commercially significant applications of this compound is in colorant chemistry, specifically as a "developer" or precursor in oxidative hair dye formulations. google.comcir-safety.orgspecialchem.comchemdad.com In this context, it is often used in its sulfate salt form, 1-hydroxyethyl-4,5-diamino pyrazole sulfate. cir-safety.orgeuropa.eu
Oxidative hair dyeing involves a chemical reaction between a precursor (developer) and a coupler in the presence of an oxidizing agent, such as hydrogen peroxide. cir-safety.org The this compound is first activated by the oxidant. This activated intermediate then reacts with a coupler molecule to form a larger, stable chromophore that imparts color to the hair. cir-safety.org The final color depends on the specific combination of the pyrazole developer and the chosen coupler. This ingredient is used in a significant number of hair coloring formulations. cir-safety.org
Table 2: Application in Oxidative Hair Dyes
| Compound | Role | Function |
|---|
Contributions to the Synthesis of Advanced Organic Materials
While the primary documented application of this compound is in the field of cosmetics and colorants, its structural features suggest potential for broader use in the synthesis of advanced organic materials. The pyrazole core is known for its thermal stability and coordination properties, making pyrazole-based ligands useful in coordination chemistry and catalysis. The presence of multiple nitrogen atoms and a hydroxyl group offers potential chelation sites for metal ions.
Furthermore, heterocyclic compounds, including pyrazoles, are integral components of many functional organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form extended, conjugated systems through reactions at the amino groups could allow for the synthesis of novel materials with interesting photophysical properties. However, based on currently available scientific literature and patents, the application of this compound specifically in the synthesis of advanced organic materials is not as extensively reported as its role in colorant chemistry.
Medicinal Chemistry and Pharmacological Exploration of Pyrazole Derivatives from 4,5 Diamino 1 2 Hydroxyethyl Pyrazole
Rational Design and Synthesis of Bioactive Pyrazole-Containing Compounds
The rational design of bioactive compounds originating from the 4,5-diamino-1-(2-hydroxyethyl)pyrazole scaffold is rooted in its inherent chemical reactivity and structural versatility. The two primary amino groups at the C4 and C5 positions are nucleophilic and can readily participate in cyclization and condensation reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines, imidazo[4,5-c]pyrazoles, and pyrazolo[3,4-d]pyrimidines. researchgate.net These fused systems are often designed to mimic the core structures of endogenous ligands or to fit into the active sites of specific biological targets.
The synthesis of the parent compound, this compound, can be achieved through a multi-step process. A common pathway involves the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine (B31387), followed by a series of transformations including nitrosation and subsequent reduction to yield the final di-amino pyrazole (B372694) structure. This process has been optimized to minimize intermediate isolations and utilize environmentally acceptable solvents.
Once obtained, this pyrazole derivative serves as a foundational scaffold. The design strategy often involves:
Ring Annulation: Utilizing the vicinal diamino groups to build additional fused rings, thereby creating more complex and rigid structures that can enhance binding affinity and selectivity for a target protein.
Substitution at Amino Groups: Selectively acylating, alkylating, or forming Schiff bases with one or both amino groups to explore the chemical space around the pyrazole core and establish key interactions with biological targets.
Modification of the N1-Substituent: Although the 2-hydroxyethyl group provides a point for potential conjugation or solubility enhancement, modifications at this position can influence the compound's pharmacokinetic properties.
These rationally designed modifications leverage the 4,5-diaminopyrazole core as a pharmacophore to generate libraries of compounds for screening against various therapeutic targets.
Structure-Activity Relationship (SAR) Studies of 4,5-Diaminopyrazole Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For derivatives of 4,5-diaminopyrazole, SAR exploration focuses on how different substituents on the pyrazole ring and any fused ring systems affect biological activity.
The pyrazole scaffold is a key component in numerous FDA-approved protein kinase inhibitors. mdpi.com Derivatives of 4,5-diaminopyrazoles are frequently explored as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and B-Raf. mdpi.comnih.gov
SAR studies reveal several key principles for potent kinase inhibition:
Hinge-Binding Motif: The pyrazole core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The N2 nitrogen of the pyrazole is a common hydrogen bond acceptor. biorxiv.org
N1-Substituent: The substituent at the N1 position, such as the 2-hydroxyethyl group, typically points towards the solvent-exposed region of the ATP-binding pocket. Modifications here can impact solubility and selectivity without disrupting the core binding interactions. researchgate.net
C4 and C5 Substitutions: The amino groups at C4 and C5 are often incorporated into larger, fused ring systems. The nature of these rings and their substituents are critical for achieving potency and selectivity. For example, in diarylpyrazole inhibitors, aromatic rings attached to the core can occupy hydrophobic pockets within the kinase domain, and specific substitutions on these rings can fine-tune the inhibitory profile. biorxiv.orgbiorxiv.org
| Scaffold | Kinase Target | Key SAR Findings | Reference |
| 3,5-Disubstituted Pyrazole | Pancreatic Ductal Adenocarcinoma Kinases | IC50 values against cell lines like MiaPaCa2 were as low as 0.192 µM. The specific substitutions at positions 3 and 5 are critical for pro-apoptotic activity. | nih.gov |
| 3,4-Diarylpyrazole | V600E-B-RAF | A phenolic hydroxyl group on one of the aryl rings was found to form two hydrogen bonds with key residues (Val B590 and Asn B591) in the kinase domain. | nih.gov |
| Diarylpyrazole Analogues | Fungal Kinase Yck2 | A hinge-binding heterocycle (like pyridine) attached to the pyrazole is crucial for potent inhibition. A hydrogen-bond network involving a water molecule contributes to selectivity over human kinases. | biorxiv.orgbiorxiv.org |
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov The 4,5-diaminopyrazole scaffold can be used to synthesize compounds that interfere with microbial growth or viral replication.
SAR in the context of antimicrobial activity often highlights the importance of specific functional groups:
Hydrazone Linkages: Condensation of the amino groups with various aldehydes to form hydrazones has been a successful strategy. The nature of the aromatic or heterocyclic aldehyde used can dramatically influence the minimum inhibitory concentration (MIC). nih.gov
Fused Heterocycles: Cyclization of the diaminopyrazole with reagents like thiourea (B124793) can lead to fused pyrazolothiadiazine systems with significant antimicrobial properties. researchgate.net
For instance, studies on various pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values than standard antibiotics like chloramphenicol. nih.gov
| Compound Class | Organism | MIC (µg/mL) | Key SAR Findings | Reference |
| Pyrazole Hydrazones | S. aureus | 62.5 - 125 | The presence of a p-tolyl group on the hydrazone moiety resulted in the highest antibacterial and antifungal activity. | nih.gov |
| Pyrazole Hydrazones | C. albicans | 2.9 - 7.8 | The specific hydrazone linkage was critical, with some derivatives showing much higher potency than others. | nih.gov |
| 1-Carboxyamidino-1H-pyrazoles | S. typhi | 1.95 - 15.6 | Activity was highly structure-specific and dependent on the substituents on the pyrazole ring. | scielo.br |
| Pyrazole Analogues | E. coli | 0.25 | A nitro group on an attached phenyl ring led to exceptional activity against this Gram-negative bacterium. | nih.gov |
The pyrazole scaffold is famously present in the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor. This has spurred extensive research into pyrazole derivatives as anti-inflammatory agents. nih.govbiointerfaceresearch.com Similarly, their ability to inhibit kinases and other cell-signaling proteins makes them attractive candidates for anticancer drug development. nih.govresearchgate.net
Key SAR findings include:
For Anti-inflammatory Activity: The substitution pattern on the pyrazole ring and adjacent aryl rings determines selectivity for COX-2 over COX-1. Bulky substituents, such as a sulfonamide group, are often associated with COX-2 selectivity. Docking studies confirm that these groups can fit into the larger active site of the COX-2 enzyme. nih.govmdpi.com
For Anticancer Activity: The anticancer potential is often linked to the inhibition of specific kinases (as discussed in 5.2.1) or other pathways that regulate cell proliferation and apoptosis. biointerfaceresearch.com For example, pyrazole derivatives have been designed to inhibit tubulin polymerization, similar to other established anticancer agents. The introduction of specific aryl groups with electron-withdrawing or donating substituents can significantly modulate cytotoxic activity against various cancer cell lines. nih.gov
| Compound Class | Biological Target/Assay | IC50 / Activity | Key SAR Findings | Reference |
| Pyrazole-Thiazole Hybrids | COX-2 Inhibition (in vitro) | IC50 = 2.59 µM (for NO production) | The combination of a steroidal backbone with a 4,5-dihydropyrazole thiazole (B1198619) moiety yielded potent anti-inflammatory activity. | nih.gov |
| 1-Benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic Acid Derivatives | HeLa Cancer Cell Line | Promising cytotoxicity | Specific amide and ester derivatives showed the highest activity, indicating the importance of the group at the C3 position. | researchgate.net |
| Pyrazoline Hybrids | Cervical (HeLa) Cancer Cell Line | IC50 = 23.6 µM | Linking a pyrazole to a pyrazoline scaffold demonstrated remarkable anticancer potential. | biointerfaceresearch.com |
Ligand Design and Molecular Target Interactions of Pyrazole Analogues
The design of potent and selective ligands based on the 4,5-diaminopyrazole scaffold relies heavily on understanding their molecular interactions with biological targets. Computational methods, particularly molecular docking, are indispensable tools for predicting the binding modes of these analogues and guiding synthetic efforts. nih.govresearchgate.net
Studies have revealed that pyrazole derivatives interact with protein active sites through a combination of forces:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors and donors. As seen in kinase inhibitors, one of the pyrazole nitrogens frequently forms a hydrogen bond with the "hinge" region of the enzyme's ATP binding site, a crucial anchoring interaction. nih.govbiorxiv.org
Hydrophobic Interactions: Aryl groups attached to the pyrazole core often engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity.
For example, in the design of COX-2 inhibitors, molecular docking has shown that the pyrazole scaffold fits snugly within the enzyme's active site. Specific substituents are designed to interact with key residues like Arg513 and His90, which are critical for inhibitory activity. nih.govmdpi.com Similarly, when designing antimicrobial pyranopyrazole derivatives, docking studies against bacterial protein receptors can predict binding energies and guide the selection of substituents that will lead to the most potent compounds. researchgate.netsemanticscholar.org
Drug Discovery and Development Pathways Utilizing the Pyrazole Scaffold
The pyrazole scaffold is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, distinct biological targets. researchgate.netnih.gov This versatility makes 4,5-diaminopyrazole and its relatives valuable starting points in the drug discovery pipeline.
The development pathway typically involves:
Scaffold Hopping and Library Synthesis: Starting with the 4,5-diaminopyrazole core, medicinal chemists synthesize large, diverse libraries of related compounds by introducing various substituents and building fused ring systems.
High-Throughput Screening (HTS): These libraries are screened against a panel of biological targets (e.g., kinases, microbial strains) to identify initial "hits."
Hit-to-Lead Optimization: Promising hits are selected for further optimization. This involves iterative cycles of rational design, synthesis, and biological testing (SAR studies) to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Preclinical Development: The most promising lead compounds undergo more extensive testing, including in vivo efficacy studies in animal models and safety pharmacology assessments.
The pyrazole core is present in a growing number of FDA-approved drugs for a wide range of indications, from cancer (e.g., Crizotinib, Ruxolitinib) to erectile dysfunction (Sildenafil) and viral infections (Lenacapavir). nih.govnih.gov This track record of success solidifies the importance of the pyrazole scaffold and ensures that derivatives of compounds like this compound will continue to be explored as foundational structures in the search for new medicines.
Q & A
Q. What are the standard synthetic routes for preparing 4,5-diamino-1-(2-hydroxyethyl)pyrazole, and how can by-products be minimized?
The compound is synthesized via cyclocondensation reactions involving substituted hydrazines and carbonyl precursors. For example, refluxing intermediates like (dicyanomethylidene-hydrazino)benzoic acids with chloroacetonitrile under basic conditions (e.g., DBU or NaH) yields pyrazole derivatives. However, side reactions often produce pyrazolo[4,3-d]pyrimidines or cyanomethyl benzoates as by-products . To minimize these, optimize reaction time, temperature, and stoichiometry of reagents. Chromatography or recrystallization (e.g., DMF-EtOH mixtures) is critical for purification .
Q. How can the stability of this compound derivatives be assessed in different formulations or solvents?
Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For example, UV-Vis spectroscopy and HPLC can monitor decomposition products. Evidence from hair dye formulations shows that sulfate salts of this compound (e.g., 1-hydroxyethyl 4,5-diamino pyrazole sulfate) are stable in acidic environments but prone to oxidation in the presence of peroxides . Use antioxidants like erythorbic acid to mitigate oxidative degradation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : Use - and -NMR to confirm the pyrazole ring structure, hydroxyethyl substitution, and amino groups. Key signals include NH protons (~4.5–5.5 ppm) and hydroxyethyl protons (~3.6–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) resolve impurities and quantify purity. High-resolution MS confirms molecular ions (e.g., [M+H] at m/z 151.1 for CHNO) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for biological activity?
Docking simulations (e.g., AutoDock Vina) using protein targets (e.g., tyrosinase or bacterial enzymes) can predict binding affinities. For instance, pyrazole derivatives with electron-withdrawing groups (e.g., nitro or cyano) show enhanced interactions with active-site residues like His263 in tyrosinase. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) .
Q. What experimental strategies resolve contradictions in biological activity data for pyrazole derivatives?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity interference. For example, pyrazole-based antifungal agents can show variable efficacy due to by-products like pyrazolo-pyrimidines. Use orthogonal assays (e.g., MIC tests, ADH inhibition in plant models) and purity-verified samples to confirm structure-activity relationships .
Q. How can catalytic methods be applied to synthesize enantiomerically pure derivatives of this compound?
Recent advances in organocatalysis enable axial chirality induction. For pyrazoles, chiral phosphoric acids or thiourea catalysts can promote asymmetric cyclization of hydrazone precursors. Monitor enantiomeric excess via chiral HPLC or CD spectroscopy. This approach is critical for developing bioactive stereoisomers .
Methodological Guidance
Designing dose-response experiments for pyrazole derivatives in agricultural research
In seed treatment studies, apply logarithmic concentration gradients (e.g., 0.1–10 mM) of the compound to assess germination rates and fungal inhibition. Use randomized block designs with controls (e.g., untreated seeds). Statistical tools like ANOVA or Tukey’s HSD test can identify significant effects .
Analyzing by-products in synthetic workflows
LC-MS and -NMR are essential for identifying side products. For instance, pyrazolo[4,3-d]pyrimidines (from DBU-mediated reactions) exhibit distinct aromatic proton splitting patterns. Compare retention times and fragmentation patterns with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
